4-Ethyl-1-iodo-2-methylbenzene
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Overview
Description
4-Ethyl-1-iodo-2-methylbenzene is a chemical compound with the CAS Number: 866996-02-3 . It has a molecular weight of 246.09 and its IUPAC name is 4-ethyl-1-iodo-2-methylbenzene . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Ethyl-1-iodo-2-methylbenzene is 1S/C9H11I/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
4-Ethyl-1-iodo-2-methylbenzene is a liquid at room temperature . It has a molecular weight of 246.09 . The compound has a flash point of 98.9°C and a boiling point of 229.1±9.0°C at 760 mmHg .Scientific Research Applications
- Halogen Exchange Reactions : 4-Ethyl-1-iodo-2-methylbenzene can serve as a valuable precursor in organic synthesis. It participates in halogen exchange reactions, where the iodine atom can be substituted with other halogens (e.g., fluorine, chlorine, or bromine) to create diverse functionalized aromatic compounds .
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P305, P338, and P351, which provide guidance on what to do if the compound comes into contact with the eyes .
Mechanism of Action
Target of Action
The primary target of 4-Ethyl-1-iodo-2-methylbenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and is retained during reactions .
Mode of Action
4-Ethyl-1-iodo-2-methylbenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 4-Ethyl-1-iodo-2-methylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effect of this pathway is the formation of a substituted benzene ring .
Result of Action
The result of the action of 4-Ethyl-1-iodo-2-methylbenzene is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the first step of the reaction .
properties
IUPAC Name |
4-ethyl-1-iodo-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFFMNJLZFMPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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